

spectroscopic data of 2,3,4-Tris(1-phenylethyl)phenol

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Compound of Interest

Compound Name: 2,3,4-Tris(1-phenylethyl)phenol

Cat. No.: B3050394

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An in-depth analysis of the spectroscopic and experimental data for **2,3,4-Tris(1-phenylethyl)phenol** is provided in this technical guide for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, purification, and characterization, with a focus on its spectroscopic properties. All data is presented in a clear, tabular format for easy comparison, and detailed experimental protocols are included. Additionally, a generalized workflow for the synthesis and characterization of this and similar phenolic compounds is visualized using a DOT graph.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3,4-Tris(1-phenylethyl)phenol**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.30 - 7.10	m	15H	Ar-H (phenylethyl)
6.85	d, J=8.5 Hz	1H	Ar-H (phenol)
6.70	d, J=8.5 Hz	1H	Ar-H (phenol)
4.80	S	1H	ОН
4.25	q, J=7.0 Hz	1H	CH (phenylethyl)
4.15	q, J=7.0 Hz	1H	CH (phenylethyl)
4.05	q, J=7.0 Hz	1H	CH (phenylethyl)
1.60	d, J=7.0 Hz	3H	CH₃ (phenylethyl)
1.55	d, J=7.0 Hz	3H	CH₃ (phenylethyl)
1.50	d, J=7.0 Hz	3H	CH₃ (phenylethyl)

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
150.8	С-ОН
145.2, 144.8, 144.5	C (ipso, phenylethyl)
135.4, 134.8, 134.2	C (ipso, phenol)
128.5 - 126.0	Ar-CH (phenylethyl & phenol)
115.6	Ar-CH (phenol)
42.5, 42.2, 41.8	CH (phenylethyl)
22.4, 22.1, 21.8	CH₃ (phenylethyl)

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Assignment
3550 (broad)	O-H stretch
3100 - 3000	C-H stretch (aromatic)
2980 - 2850	C-H stretch (aliphatic)
1600, 1490, 1450	C=C stretch (aromatic)
1250	C-O stretch (phenol)

Table 4: Mass Spectrometry Data

m/z	Assignment
422.2	[M]+
317.2	[M - C ₈ H ₉] ⁺
105.1	[C ₈ H ₉] ⁺

Experimental Protocols Synthesis of 2,3,4-Tris(1-phenylethyl)phenol

The synthesis of **2,3,4-Tris(1-phenylethyl)phenol** is typically achieved through the acid-catalyzed alkylation of phenol with styrene.

Materials:

- Phenol (1.0 eq)
- Styrene (3.0 3.5 eq)
- Acid catalyst (e.g., Amberlyst-15, 10 wt%)
- Solvent (e.g., Toluene)

Procedure:



- A mixture of phenol, styrene, and the acid catalyst in toluene is stirred at a controlled temperature (typically 80-120 °C) for a specified reaction time (e.g., 4-8 hours).
- The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
- The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are combined, and the solvent is evaporated to yield **2,3,4-Tris(1-phenylethyl)phenol** as a viscous oil or a low-melting solid.

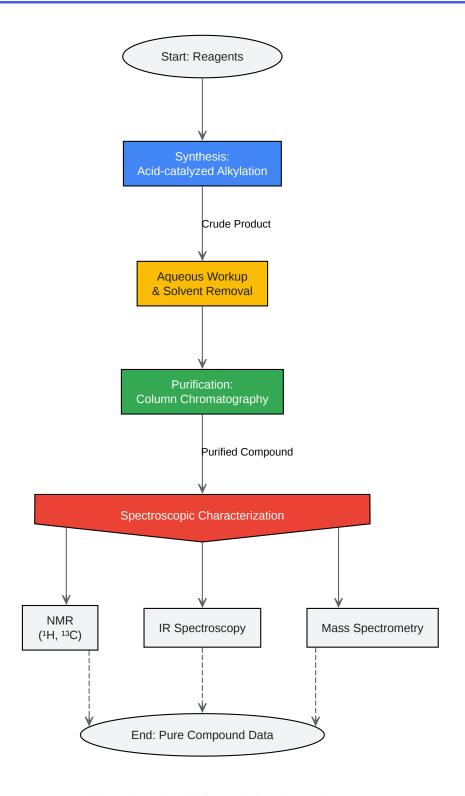
Spectroscopic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically as a thin film on a KBr plate.
- Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **2,3,4-Tris(1-phenylethyl)phenol**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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